molecular formula C11H15N3O2 B2613095 Methyl 1-(2-pyrazinyl)-4-piperidinecarboxylate CAS No. 860648-97-1

Methyl 1-(2-pyrazinyl)-4-piperidinecarboxylate

Cat. No. B2613095
CAS RN: 860648-97-1
M. Wt: 221.26
InChI Key: JMTNLJDMDJPLER-UHFFFAOYSA-N
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Description

Pyrazines are a class of organic compounds with the formula C4H4N2. They are aromatic and contain a six-membered ring with two nitrogen atoms at opposite positions . Methyl pyrazines have a methyl group attached to the pyrazine ring .


Synthesis Analysis

The synthesis of pyrazine derivatives often involves reactions with bacteria that normally grow with methylated aromatic hydrocarbons like toluene and xylene .


Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. For example, N-methyl-1-(2-pyrazinyl)-2-propanamine has a linear formula of C8 H13 N3 .


Chemical Reactions Analysis

Pyrazine derivatives have been reported to form metal complexes with Ag(I) and Au(I)-NHC complexes .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, and solubility. For instance, methyl pyrazine has a molecular weight of 94.1145 .

Scientific Research Applications

Transformation into SP Antagonists

Methyl 1-(2-pyrazinyl)-4-piperidinecarboxylate has been used in the transformation of pyrazinones into analogues of cis-5-amino-6-oxo-2-piperidinemethanol and cis-5-amino-2-piperidinemethanol. These transformations involve Diels–Alder reactions and further reductions, leading to potential SP antagonists (Rogiers et al., 2003).

Inhibitor for Aurora Kinase in Cancer Treatment

A compound related to Methyl 1-(2-pyrazinyl)-4-piperidinecarboxylate has been identified as an Aurora kinase inhibitor. This suggests its potential utility in treating cancer by inhibiting Aurora A (ロバート ヘンリー,ジェームズ, 2006).

Novel Syntheses in Organic Chemistry

The compound has been involved in the synthesis of functionalized 4H-Pyrano[3,2-c]pyridines and other complex organic molecules. These syntheses contribute to advancements in organic chemistry and the development of new pharmaceuticals (Mekheimer et al., 1997).

Mammalian Topoisomerase II Inhibitory Activity

It has shown activity as an inhibitor of mammalian topoisomerase II, indicating potential applications in the study of DNA replication and cell division processes (Wentland et al., 1993).

c-Met/ALK Dual Inhibitor in Tumor Treatment

Methyl 1-(2-pyrazinyl)-4-piperidinecarboxylate derivatives have been used in the design of c-Met/ALK dual inhibitors, showing efficacy in tumor growth inhibition (Li et al., 2013).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce its effects. For example, some pyrazine derivatives have been found to have anti-tubercular activity .

Safety and Hazards

Safety data sheets provide information on the potential hazards of a compound, including its toxicity, flammability, and reactivity. For example, 4-Methyl-5-(2-pyrazinyl)-1,2-dithiole-3-thione is considered hazardous and can cause skin irritation and serious eye irritation .

Future Directions

The future directions in the study of pyrazine derivatives could involve the design and synthesis of new compounds with potential therapeutic applications. For instance, there is ongoing research into the development of new benzothiazole based anti-tubercular compounds .

properties

IUPAC Name

methyl 1-pyrazin-2-ylpiperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-16-11(15)9-2-6-14(7-3-9)10-8-12-4-5-13-10/h4-5,8-9H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTNLJDMDJPLER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818774
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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